2-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride
CAS No.: 1949816-29-8
Cat. No.: VC2774512
Molecular Formula: C8H14ClN3O
Molecular Weight: 203.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1949816-29-8 |
---|---|
Molecular Formula | C8H14ClN3O |
Molecular Weight | 203.67 g/mol |
IUPAC Name | 2-methyl-5-piperidin-2-yl-1,3,4-oxadiazole;hydrochloride |
Standard InChI | InChI=1S/C8H13N3O.ClH/c1-6-10-11-8(12-6)7-4-2-3-5-9-7;/h7,9H,2-5H2,1H3;1H |
Standard InChI Key | KASVLUBABCKRLB-UHFFFAOYSA-N |
SMILES | CC1=NN=C(O1)C2CCCCN2.Cl |
Canonical SMILES | CC1=NN=C(O1)C2CCCCN2.Cl |
Introduction
Chemical Structure and Properties
2-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride consists of a piperidine ring attached at its 2-position to a 1,3,4-oxadiazole ring that bears a methyl group at the 5-position. This molecule exists as a hydrochloride salt, which enhances its aqueous solubility compared to its free base form.
Physical and Chemical Characteristics
The compound possesses the following fundamental properties:
Property | Value |
---|---|
CAS Number | 1949816-29-8 |
Molecular Formula | C8H14ClN3O |
Molecular Weight | 203.67 g/mol |
IUPAC Name | 2-methyl-5-piperidin-2-yl-1,3,4-oxadiazole hydrochloride |
SMILES Code | CC1=NN=C(O1)C2CCCCN2.Cl |
InChI Key | KASVLUBABCKRLB-UHFFFAOYSA-N |
Physical Form | Powder |
Storage Temperature | Room temperature |
Purity (Commercial) | 95% |
Table 1: Physicochemical properties of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride
The 1,3,4-oxadiazole ring serves as a bioisostere of amides and esters, which can significantly enhance pharmacological activity through hydrogen bonding interactions with biological receptors . The piperidine moiety provides a basic nitrogen atom that contributes to the compound's solubility profile and potential binding properties.
Structural Comparison with Related Compounds
Understanding the structural relationships between 2-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride and similar compounds provides valuable insights into structure-activity relationships.
Structural Analogues and Isomers
Several compounds closely related to 2-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride are documented in the literature:
Compound | CAS Number | Molecular Formula | Key Structural Difference |
---|---|---|---|
2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride | 1258640-84-4 | C8H14ClN3O | Contains 1,2,4-oxadiazole isomer instead of 1,3,4-oxadiazole |
3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride | 1779125-37-9 | C8H14ClN3O | Oxadiazole attached at piperidine 3-position instead of 2-position |
2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine | 343246-64-0 | C8H13N3O | 1,2,4-oxadiazole with methyl at 3-position (free base) |
2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride | 1255718-24-1 | C8H14ClN3O | 1,2,4-oxadiazole isomer with different substitution pattern |
Table 2: Structural comparison between 2-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride and related compounds
Table 3: Documented biological activities of 1,3,4-oxadiazole derivatives relevant to potential applications of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride
Structure-Activity Relationship Considerations
The biological activity of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride is likely influenced by several structural features:
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The 1,3,4-oxadiazole ring provides metabolic stability and serves as a hydrogen bond acceptor through its nitrogen and oxygen atoms
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The piperidine ring offers a basic center that can interact with acidic binding sites in biological targets
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The 2-position connection between the heterocycles creates a specific three-dimensional conformation
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The methyl substituent on the oxadiazole ring contributes to the lipophilicity of the molecule
Research on related compounds suggests that 5-aryl-1,3,4-oxadiazole derivatives may function as cholinesterase inhibitors, with potential applications in treating conditions like dementias and myasthenia gravis . The piperidine moiety in 2-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride might enhance binding to specific enzymatic or receptor targets.
Supplier | Catalog Number | Package Sizes | Purity |
---|---|---|---|
Enamine | ENAH961CEB44 | 100 mg, 250 mg, 500 mg, 1 g, 2.5 g | 95% |
Table 4: Commercial availability of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride
This availability in various quantities allows for both small-scale screening and larger research applications.
Research Applications
Based on the structural features of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride and the known applications of related compounds, several research applications can be anticipated:
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As a building block in medicinal chemistry for the development of more complex bioactive molecules
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In structure-activity relationship studies of oxadiazole-containing compounds
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As a potential antimicrobial agent, particularly against resistant bacterial strains
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In neuropharmacological research, especially related to cholinesterase inhibition
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As a reference compound in analytical method development
The versatility of this compound makes it a valuable addition to chemical libraries for screening against various biological targets.
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